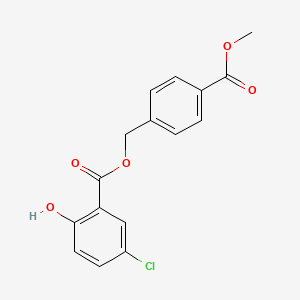![molecular formula C18H21ClN2O3S B5854044 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)
4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is currently being studied for its potential use in treating various types of cancer and autoimmune diseases.
Mécanisme D'action
4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide works by inhibiting BTK, a protein that plays a critical role in the signaling pathways of B-cells and other immune cells. By inhibiting BTK, 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide can block the activation and proliferation of cancer cells and reduce the inflammatory response in autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. However, one limitation is that it may not be effective in all types of cancer or autoimmune diseases, and further research is needed to determine its efficacy in different contexts.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide. One area of focus could be on combination therapy, where 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide is used in combination with other drugs to enhance its therapeutic effects. Another area of focus could be on developing new formulations of 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide that improve its pharmacokinetic properties and increase its efficacy. Additionally, further research is needed to determine the optimal dosing and treatment regimens for 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide in different disease contexts.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-morpholinylmethyl)benzylamine, followed by the reaction of the resulting intermediate with 4-chlorobenzoyl chloride. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been shown to have potential therapeutic benefits in the treatment of various types of cancer and autoimmune diseases. It has been studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), and has shown promising results in inhibiting the growth and survival of cancer cells.
In addition, 4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has also been studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and has shown potential in reducing inflammation and improving disease symptoms.
Propriétés
IUPAC Name |
4-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-17-5-7-18(8-6-17)25(22,23)20-13-15-3-1-2-4-16(15)14-21-9-11-24-12-10-21/h1-8,20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDARKFHTFZKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(morpholin-4-ylmethyl)benzyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

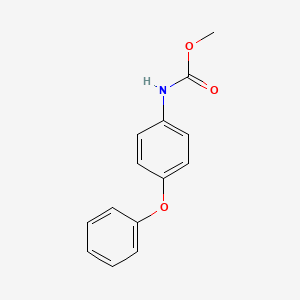
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)
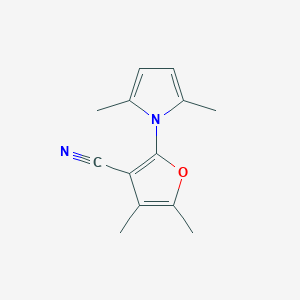

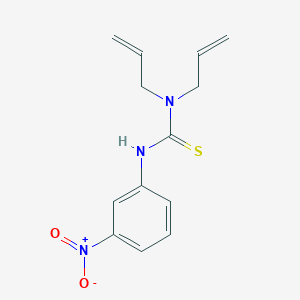

![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)
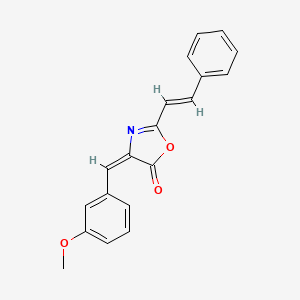
![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)
